molecular formula C15H12N6O3 B2846779 N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448072-75-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No. B2846779
CAS RN: 1448072-75-0
M. Wt: 324.3
InChI Key: MKKRYEQQQPNZAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzodioxole, a triazole, and a pyridazine. These groups are common in many pharmaceuticals and could suggest potential biological activity .


Molecular Structure Analysis

The presence of multiple aromatic rings (benzodioxole, triazole, and pyridazine) suggests that the compound may have significant pi-pi interactions, which could impact its chemical behavior and interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the conditions under which it’s studied .

Scientific Research Applications

Synthesis of Heterocyclic Compounds with Antiviral Activities

Researchers have developed new synthetic routes to produce benzamide-based 5-aminopyrazoles and their corresponding heterocyclic derivatives. These compounds have been tested for their antiviral activities, particularly against influenza A virus (subtype H5N1), showing significant potential in antiviral research. The innovative synthesis approach and the antiviral activity of these compounds highlight the importance of such molecular structures in developing therapeutic agents against viral diseases (Hebishy et al., 2020).

Advances in Cross-Coupling Reactions

The development of novel methodologies for cross-coupling reactions involving thiomethyl-substituted N-heterocycles represents a significant advancement in the synthesis of complex organic molecules. These methods utilize nickel catalysis to achieve efficient coupling, offering a new toolkit for the synthesis of pharmacologically relevant compounds and furthering the field of medicinal chemistry (Melzig et al., 2010).

Antiproliferative Properties Against Cancer Cells

A series of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives have been synthesized and shown to inhibit the proliferation of endothelial and tumor cells. These findings indicate the potential of such compounds in cancer research, particularly in the development of new treatments targeting cancer cell growth and proliferation (Ilić et al., 2011).

Antioxidant Activity

Research into N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides has unveiled compounds with notable antioxidant properties. These studies contribute to understanding the molecular basis of antioxidant activity and open avenues for developing novel antioxidants with potential therapeutic applications (Ahmad et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many drugs with similar structures act by interacting with enzymes or receptors in the body .

Future Directions

Future research could involve studying the compound’s biological activity, optimizing its structure for increased potency or selectivity, and investigating its pharmacokinetic properties .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6O3/c22-15(11-2-4-14(20-19-11)21-8-16-7-18-21)17-6-10-1-3-12-13(5-10)24-9-23-12/h1-5,7-8H,6,9H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKRYEQQQPNZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.